molecular formula C13H9BrClNO2 B4666991 (E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one

(E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B4666991
M. Wt: 326.57 g/mol
InChI Key: IRJIDWZUQACWOO-AATRIKPKSA-N
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Description

(E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a bromo and chloro-substituted aniline moiety, a furan ring, and an enone linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and furan-2-carbaldehyde as the primary starting materials.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-bromo-3-chloroaniline and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the enone linkage to an alcohol or alkane.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different substituents on the aromatic ring.

Scientific Research Applications

(E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromoanilino)-1-(furan-2-yl)prop-2-en-1-one
  • (E)-3-(4-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one
  • (E)-3-(4-bromo-3-chloroanilino)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

(E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one stands out due to the presence of both bromo and chloro substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the furan ring and enone linkage provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

(E)-3-(4-bromo-3-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIDWZUQACWOO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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